molecular formula C15H11BrN2O B5774233 2-(3-bromophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

2-(3-bromophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B5774233
M. Wt: 315.16 g/mol
InChI Key: FOERULZYSZMZKY-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the class of pyrazolones. This compound is characterized by the presence of a bromophenyl group at the 2-position and a phenyl group at the 5-position of the pyrazolone ring. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazolone derivatives with additional functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazolones with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(3-bromophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-phenyl-1H-pyrazol-5-amine
  • 3-bromo-1-phenyl-1H-pyrazol-5-ol
  • 3-bromo-1-phenyl-1H-pyrazol-5-thiol

Uniqueness

2-(3-bromophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-bromophenyl)-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-7-4-8-13(9-12)18-15(19)10-14(17-18)11-5-2-1-3-6-11/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOERULZYSZMZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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